1,3-Propanediamine, N-[3-(isooctyloxy)propyl]- 1,3-Propanediamine, N-[3-(isooctyloxy)propyl]-
Brand Name: Vulcanchem
CAS No.: 27215-25-4
VCID: VC18408087
InChI: InChI=1S/C14H32N2O/c1-14(2)8-4-3-5-12-17-13-7-11-16-10-6-9-15/h14,16H,3-13,15H2,1-2H3
SMILES:
Molecular Formula: C14H32N2O
Molecular Weight: 244.42 g/mol

1,3-Propanediamine, N-[3-(isooctyloxy)propyl]-

CAS No.: 27215-25-4

Cat. No.: VC18408087

Molecular Formula: C14H32N2O

Molecular Weight: 244.42 g/mol

* For research use only. Not for human or veterinary use.

1,3-Propanediamine, N-[3-(isooctyloxy)propyl]- - 27215-25-4

Specification

CAS No. 27215-25-4
Molecular Formula C14H32N2O
Molecular Weight 244.42 g/mol
IUPAC Name N'-[3-(6-methylheptoxy)propyl]propane-1,3-diamine
Standard InChI InChI=1S/C14H32N2O/c1-14(2)8-4-3-5-12-17-13-7-11-16-10-6-9-15/h14,16H,3-13,15H2,1-2H3
Standard InChI Key HEVQBLROGBPURW-UHFFFAOYSA-N
Canonical SMILES CC(C)CCCCCOCCCNCCCN

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

1,3-Propanediamine, N-[3-(isooctyloxy)propyl]- features a propane backbone substituted with two amine groups and a branched isooctyloxy (C₈H₁₇O) chain. The primary amine resides at the first carbon, while the secondary amine is attached to the third carbon via a propyl spacer linked to the isooctyloxy group . This configuration is represented by the SMILES notation CC(C)CCCCCOCCCNCCCN and the InChIKey HEVQBLROGBPURW-UHFFFAOYSA-N .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₄H₃₂N₂O
Molecular Weight244.42 g/mol
CAS Registry Number27215-25-4
IUPAC NameN'-[3-(6-methylheptoxy)propyl]propane-1,3-diamine

The branched isooctyloxy group enhances lipophilicity, making the compound soluble in organic solvents while the amine groups enable hydrogen bonding and ionic interactions.

Synthesis and Chemical Reactivity

Synthetic Pathways

Although detailed protocols are proprietary, the compound is synthesized through sequential nucleophilic substitutions. A proposed route involves:

  • Alkoxylation: Reaction of isooctanol with 3-chloropropanol to form 3-(isooctyloxy)propanol.

  • Amine Functionalization: Conversion of the alcohol to a bromide followed by amination with 1,3-propanediamine.

The primary and secondary amines participate in alkylation, acylation, and condensation reactions, forming stable intermediates for polymer cross-linking.

Stability and Reactivity

The compound’s amines render it hygroscopic and reactive toward electrophiles. Storage under inert atmospheres is recommended to prevent oxidation or carbamate formation.

Physicochemical Properties

Physical State and Solubility

1,3-Propanediamine, N-[3-(isooctyloxy)propyl]- is a liquid at room temperature, with solubility in polar aprotic solvents (e.g., acetonitrile) and limited water solubility due to its hydrophobic chain.

Table 2: Physical Properties

PropertyValueSource
Density~0.85–0.90 g/cm³ (estimated)
Boiling Point250–300°C (estimated)
Refractive Index~1.45–1.50 (estimated)

Spectroscopic Characterization

  • IR Spectroscopy: N-H stretches (3300–3500 cm⁻¹), C-O-C stretches (1100–1250 cm⁻¹).

  • NMR: δ 1.0–1.5 ppm (isooctyl CH₃), δ 2.5–3.5 ppm (amine and oxypropyl CH₂).

Industrial and Research Applications

Surfactants and Emulsifiers

The compound’s amphiphilic structure enables micelle formation, making it effective in asphalt emulsions and paint dispersants . Its unreactivity with cations enhances utility in adhesive formulations .

Polymer Chemistry

As a diamine, it serves as a cross-linker in polyurethanes and epoxies, improving thermal stability and mechanical strength .

Catalysis

In urethane production, it accelerates isocyanate-alcohol reactions, reducing curing times .

Analytical and Regulatory Considerations

Chromatographic Analysis

Reverse-phase HPLC with acetonitrile/water mobile phases (pH adjusted with H₃PO₄ or HCOOH) achieves baseline separation.

Comparative Analysis with Analogous Diamines

Table 3: Comparison with Related Diamines

CompoundMolecular FormulaKey DifferencesApplications
N-Oleyl-1,3-propanediamine C₂₁H₄₄N₂Longer unsaturated chainLubricants, ore flotation
N,N,N′-Trimethyl-1,3-propanediamine C₆H₁₆N₂Methylated aminesPharmaceutical intermediates

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